molecular formula C12H14O3 B2857159 (2R,3R)-3-Phenyloxane-2-carboxylic acid CAS No. 2307783-92-0

(2R,3R)-3-Phenyloxane-2-carboxylic acid

Cat. No.: B2857159
CAS No.: 2307783-92-0
M. Wt: 206.241
InChI Key: MHFZHWXWHLGJQQ-GHMZBOCLSA-N
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Description

“(2R,3R)-3-Phenyloxane-2-carboxylic acid” is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 . It’s also known as "2H-Pyran-2-carboxylic acid, tetrahydro-3-phenyl-, (2R,3R)-" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . For a more detailed structural analysis, it would be beneficial to refer to the molecule’s InChI or SMILES string, or to visualize the structure using specialized software .

Scientific Research Applications

Coordination Polymers and Crystal Engineering

A study introduced ether-bridged aromatic carboxylic acids as versatile building blocks for the synthesis of novel coordination compounds, demonstrating their potential in crystal engineering and materials science. These compounds show varied structural features and applications in luminescence sensing and magnetism, indicating their use in developing new materials with desired properties (Gu et al., 2017).

Bio-based Thermosets

Research on degradable thermosets has utilized carboxylic acid-functional trimers derived from natural resources, offering a sustainable alternative for producing materials with a balance of hardness and flexibility. This highlights the application of such carboxylic acids in creating environmentally friendly materials with broad applications in various industries (Ma, Webster, & Jabeen, 2016).

Material Synthesis and Modification

A study demonstrated the use of a dicarboxylic acid derivative in the degradation of methyl violet dye, showcasing the compound's utility in environmental remediation and the development of materials with photocatalytic properties (Lu et al., 2021).

Chiral Recognition and Analysis

Research on chiral α-(nonafluoro-tert-butoxy)carboxylic acids explored their application as chiral solvating agents, providing insights into their use in analytical chemistry for enantiomeric discrimination and understanding molecular interactions (Nemes et al., 2015).

Nanomaterials and Catalysis

The oxidation of alkenes using a Mn(II)/pyridine-2-carboxylic acid catalyst demonstrated the catalytic potential of carboxylic acid derivatives in organic synthesis, offering a method for selective epoxidation of electron-rich alkenes (Dong et al., 2012).

Mechanism of Action

The mechanism of action of “(2R,3R)-3-Phenyloxane-2-carboxylic acid” is not specified in the available resources. Mechanisms of action generally depend on the biological or chemical context in which a compound is used .

Safety and Hazards

Specific safety and hazard information for “(2R,3R)-3-Phenyloxane-2-carboxylic acid” is not available in the resources. It’s always important to refer to the material safety data sheet (MSDS) for detailed safety and handling information .

Future Directions

The future directions of research and application for “(2R,3R)-3-Phenyloxane-2-carboxylic acid” are not specified in the available resources. Future directions often depend on the results of ongoing research and the potential applications of the compound .

Properties

IUPAC Name

(2R,3R)-3-phenyloxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-12(14)11-10(7-4-8-15-11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,13,14)/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFZHWXWHLGJQQ-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](OC1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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